molecular formula C24H20FN5O2S B2454548 3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872200-02-7

3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2454548
CAS No.: 872200-02-7
M. Wt: 461.52
InChI Key: XFGOJDLAFWHEQP-UHFFFAOYSA-N
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Description

3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20FN5O2S and its molecular weight is 461.52. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-2-16-9-13-19(14-10-16)33(31,32)24-23-27-22(26-15-17-7-11-18(25)12-8-17)20-5-3-4-6-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGOJDLAFWHEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable at 2-8°C and should be protected from light. Its solubility in DMSO is 100 mg/mL

Biological Activity

The compound 3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazoloquinazoline scaffold, which is known for various pharmacological activities. Its structure can be represented as follows:

C17H17FN4O2S\text{C}_{17}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

This compound includes a sulfonamide group, which is significant in medicinal chemistry for its low toxicity and broad spectrum of biological activity.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoloquinazoline have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that such compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of p53 pathways .

Antimicrobial Activity

The sulfonamide group in this compound suggests potential antimicrobial activity. Compounds with similar functionalities have been reported to exhibit antibacterial and antifungal activities. For example, a related study found that certain triazole derivatives displayed effective inhibition against Staphylococcus aureus and Candida albicans, indicating that our compound may also possess similar properties .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance:

  • DNA Intercalation : Some triazoloquinazolines have been shown to intercalate DNA, disrupting replication and transcription processes .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism, further contributing to its therapeutic potential.

Study 1: Anticancer Efficacy

In a recent study involving various triazoloquinazoline derivatives, researchers evaluated the cytotoxic effects on human leukemia cells. The results indicated that compounds similar to our target exhibited IC50 values ranging from 0.5 to 2.0 µM, demonstrating potent anticancer activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The tested derivatives showed promising results with IC50 values below 5 µM, suggesting that our compound could be a candidate for further development as an antimicrobial agent .

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via p53 activation
AntimicrobialInhibits bacterial growth
DNA IntercalationDisrupts replication processes

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